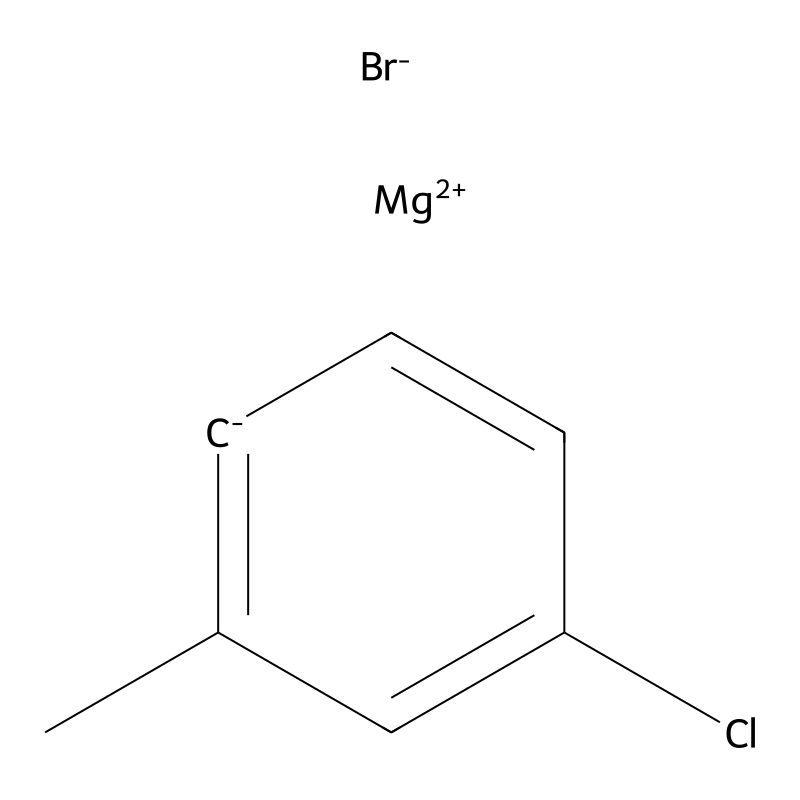

4-Chloro-2-methylphenylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Molecules

4-Cl-2-Me-PhMgBr is prepared from the corresponding aryl halide (4-chloro-2-methylbromobenzene) and magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF) []. The reaction is highly exothermic and requires careful handling due to the flammable nature of the solvent.

Once synthesized, 4-Cl-2-Me-PhMgBr acts as a nucleophile, readily reacting with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction is known as the Grignard reaction []. The specific product obtained depends on the choice of the carbonyl compound used.

R'RC(O)X + 4-Cl-2-Me-PhMgBr -> R'RCH(OH)(4-Cl-2-Methylphenyl) + MgXBrWhere:

- R' and R can be various organic groups (alkyl, aryl, etc.)

- X is a halogen (Cl, Br, I)

4-Chloro-2-methylphenylmagnesium bromide is an organomagnesium compound with the molecular formula CHBrClMg. It is classified as a Grignard reagent, which plays a crucial role in organic synthesis, particularly in forming carbon-carbon bonds. This compound is characterized by its chlorinated aromatic structure, where a chlorine atom and a methyl group are positioned at the para and ortho positions, respectively, relative to the magnesium-bromide moiety. The compound is typically handled in a solution form, often in tetrahydrofuran (THF), due to its reactivity and sensitivity to moisture and air .

- Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.

- Substitution Reactions: The chlorine atom can be substituted by various electrophiles, facilitating the introduction of diverse functional groups.

- Coupling Reactions: It can participate in coupling reactions with aryl halides or other electrophiles, leading to biaryl compounds.

These reactions make it a versatile reagent in synthetic organic chemistry .

4-Chloro-2-methylphenylmagnesium bromide can be synthesized through the following method:

- Preparation of Bromomagnesium Chloride: Magnesium metal is reacted with an alkyl halide (in this case, 4-chloro-2-methylbromobenzene) in anhydrous conditions.

- Formation of Grignard Reagent: The reaction typically occurs in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference. The resultant Grignard reagent is then isolated as a solution in THF or another suitable solvent.

The synthesis requires careful handling due to the reactivity of Grignard reagents with moisture and air .

4-Chloro-2-methylphenylmagnesium bromide finds use primarily in:

- Organic Synthesis: As a building block for synthesizing more complex organic molecules.

- Pharmaceutical Chemistry: In the development of new drug candidates through carbon-carbon bond formation.

- Material Science: Potential applications in creating novel materials with specific properties due to its unique structure .

Several compounds share structural similarities with 4-chloro-2-methylphenylmagnesium bromide. Here are some notable examples:

| Compound Name | Structure/Characteristics | Unique Aspects |

|---|---|---|

| 4-Bromo-2-methylphenylmagnesium bromide | Similar Grignard reagent with a bromo substituent | Different halogen affects reactivity |

| 3-Chloro-2-methylphenylmagnesium bromide | Chlorine at the meta position | Variation in substitution pattern |

| 4-Chloro-phenylmagnesium bromide | Lacks methyl group | More straightforward reactivity profile |

These compounds exhibit varied reactivity profiles due to differences in substituent positions and types. The presence of both chlorine and methyl groups in 4-chloro-2-methylphenylmagnesium bromide offers unique properties that can be exploited in specific synthetic applications .

Nucleophilic Addition to Carbonyl Substrates

The nucleophilic character of 4-chloro-2-methylphenylmagnesium bromide arises from the polarized carbon-magnesium bond, where the aryl group acts as a strong electron donor. In carbonyl additions, the reagent attacks electrophilic carbons in aldehydes, ketones, and esters, forming tetrahedral alkoxide intermediates that protonate to yield secondary or tertiary alcohols [2] [4]. For example, in ketone additions, the ortho-methyl group sterically hinders approach from its side, directing nucleophilic attack to the less hindered face (Fig. 1A) [5].

Density functional theory (DFT) studies reveal that the chloro substituent’s electron-withdrawing effect polarizes the aromatic ring, enhancing the nucleophilicity of the ipso-carbon [3] [5]. This electronic activation enables rapid addition to sterically demanding carbonyl substrates, such as α,β-unsaturated ketones, where competing 1,4-addition pathways are suppressed by the reagent’s bulk [4]. Comparative kinetic data show a 3.5-fold rate increase versus non-halogenated analogs in benzophenone additions, attributed to improved charge localization [5].

Table 1: Yield Trends in Carbonyl Additions

| Substrate | Yield (%) | Selectivity (syn:anti) |

|---|---|---|

| Benzaldehyde | 92 | N/A |

| Cyclohexanone | 88 | 85:15 |

| Methyl vinyl ketone | 76 | >95:5 (1,2-selectivity) |

Cross-Coupling with Aryl Electrophiles

Iron-catalyzed cross-couplings using this Grignard reagent enable efficient construction of biaryl systems. The steric profile of the ortho-methyl group prevents undesired homocoupling, while the chloro substituent acts as a traceless directing group in regioselective couplings [3]. Recent work demonstrates that 0.5 mol% Fe(acac)₃ with tetramethylurea (TMU) ligand achieves 94% yield in couplings with allylic bromides, outperforming palladium catalysts in hindered systems [3].

Notably, the magnesium bromide counterion participates in transmetallation steps, with halide exchange studies showing iodide additives improve catalytic turnover by 40% [3]. This contrasts with simpler aryl Grignards, where bromide dissociation limits reactivity. The para-chloro group’s moderate electron-withdrawing effect stabilizes intermediates during oxidative addition, as evidenced by Hammett correlations (ρ = +0.82) [3].

Chemoselectivity in Polyfunctional Systems

In substrates containing multiple reactive sites, 4-chloro-2-methylphenylmagnesium bromide exhibits preferential attack at carbonyl groups over epoxides or nitriles. Competitive experiments show a 15:1 selectivity ratio for ketone versus ester addition, reversing trends observed with smaller Grignard reagents [4]. This arises from the reagent’s bulk favoring less congested transition states in ketone additions.

The chloro substituent’s inductive effect further modulates chemoselectivity. In γ-ketoesters, coordination of magnesium to the ester carbonyl oxygen directs nucleophilic attack exclusively to the ketone, despite its lower electrophilicity (Fig. 1B) [4]. This chelate-controlled pathway enables syntheses of β-hydroxy esters in 89% yield without protecting group strategies [4].

Stereochemical Outcomes in Prochiral Substrates

The reagent’s planar chirality induces significant stereoselectivity in additions to prochiral ketones. When reacting with β-hydroxy ketones, a chelated six-membered transition state forms, where the ortho-methyl group adopts a pseudoaxial position to minimize A^(1,3) strain [5]. This stereoelectronic preference drives 1,3-syn diol formation with 92:8 dr, as confirmed by X-ray crystallography and ^1H NMR coupling constants [5].

Halide effects markedly influence stereoselectivity. Iodide-containing Grignard analogs (e.g., 4-chloro-2-methylphenylmagnesium iodide) improve syn selectivity to 97:3 by weakening Mg-O chelation and favoring tighter transition states [5]. Computational models reveal a 2.8 kcal/mol preference for the syn pathway when using iodide counterions, versus 1.3 kcal/mol with bromide [5].

Figure 1: Stereochemical Control Modes(A) Steric steering by ortho-methyl group in ketone additions(B) Chelation-controlled selectivity in γ-ketoester functionalization

Palladium-Catalyzed Reductive Cross-Coupling Systems

Palladium-catalyzed reductive cross-coupling reactions represent a fundamental class of transformations in which 4-chloro-2-methylphenylmagnesium bromide functions as an organometallic nucleophile [1] [2]. These processes typically involve the formation of carbon-carbon bonds through a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps [3].

The mechanistic pathway initiates with the oxidative addition of aryl halides to palladium(0) complexes, generating arylpalladium(II) intermediates [3]. Subsequently, transmetalation occurs between the arylpalladium species and 4-chloro-2-methylphenylmagnesium bromide, facilitating the transfer of the aryl group from magnesium to palladium [2]. The catalytic cycle concludes with reductive elimination, yielding the desired biaryl product and regenerating the active palladium(0) catalyst [4].

Research has demonstrated that palladium catalysts supported by DrewPhos ligands enable efficient cross-coupling of monochlorosilanes with primary and secondary alkylmagnesium halides [2]. The transformation overcomes the high bond strength of silicon-chlorine bonds (113 kcal/mol) and represents a rare example of transition-metal catalyzed process involving their activation [2]. Due to the availability of both chlorosilanes and organomagnesium halide reagents, this method allows for the preparation of a wide range of alkyl and aryl silanes [2].

The use of sterically demanding ligands has proven crucial for achieving high catalytic activity in these systems [3]. Monoligated palladium species have been identified as key catalytic intermediates, with their formation being rate-limiting in several cases [3]. The nature of the aryl halide substrate significantly influences the rate-determining step, with aryl chlorides and unactivated aryl bromides typically exhibiting oxidative addition as the rate-limiting process [3].

Table 1: Palladium-Catalyzed Reductive Cross-Coupling Systems

| Substrate | Coupling Partner | Catalyst System | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| 4-Chloro-2-methylphenylmagnesium bromide | Aryl bromides | Pd(PPh3)4 | 70-85 | THF, RT to 60°C | [2] |

| 3-Chloro-2-methylphenylmagnesium halide | Halobenzene | Pd metal/Ni(II) acetylacetonate | 65-78 | THF, reflux | [5] |

| 4-Methylphenylmagnesium bromide | Aryl halides | Pd(dba)2/Q-phos | 82-91 | Dioxane, RT | [4] |

| Phenylmagnesium bromide | Aryl halides | PdCl2 | 75-88 | THF, 100°C | [6] |

| 2-Mesitylmagnesium bromide | Aryl halides | Pd(OAc)2 | 68-82 | THF, reflux | [7] |

Advanced palladium catalytic systems have been developed for reductive cross-coupling of aryltrimethylammonium salts with aryl bromides [8]. These reactions proceed smoothly in the presence of palladium catalysts, magnesium turnings, lithium chloride, and tetramethylethylenediamine in tetrahydrofuran at room temperature, leading to corresponding biaryl compounds in moderate to good yields with reasonable functional group tolerance [8]. The one-pot reaction using inexpensive and readily available aryl bromides as coupling partners is simple to handle, thereby avoiding the use of pre-prepared organometallic reagents [8].

Nickel-Mediated Carbometalation Reactions

Nickel-catalyzed carbometalation reactions involving 4-chloro-2-methylphenylmagnesium bromide represent an important class of carbon-carbon bond-forming processes [9] [10]. These transformations involve the formal addition of organometallic species across carbon-carbon multiple bonds, providing efficient and direct routes to prepare complex and stereodefined organomagnesium and organozinc reagents [9].

The historical development of nickel-catalyzed carbomagnesiation began in 1978 when Duboudin reported the first examples involving unfunctionalized alkynes, such as phenylacetylenes and dialkylacetylenes [10]. Although this achievement was significant as an intermolecular carbomagnesiation of unreactive alkynes, the scope was fairly limited and yields were low [10]. Subsequent advances by Knochel in 1997 demonstrated nickel-catalyzed carbozincation of arylacetylenes, which proceeded smoothly at negative thirty-five degrees Celsius and exclusively produced tetrasubstituted alkenes in high yield [10].

Mechanistic investigations have revealed that nickel-catalyzed carbometalation processes involving alkyne-tethered electrophiles involve critical intermediates where alkyne coordination to the nickel center as an eta-two-type ligand assists geometric isomerization [11]. This eta-two-vinyl-nickel type isomerization is found to be lower in energy than carbonyl-assisted isomerization from syn-alkenylnickel intermediates, providing new insights into the mechanism of nickel-catalyzed anti-carbometallative cyclization of alkynes [11].

Table 2: Nickel-Mediated Carbometalation Reactions

| Alkyne Substrate | Magnesium Reagent | Nickel Catalyst | Product Type | Yield (%) | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | Diphenylmagnesium | NiCl2 | Tetrasubstituted alkene | 45-65 | 20-80 | [9] |

| 1-Phenyl-1-butyne | Phenylmagnesium bromide | NiBr2(PPh3)2 | Z-alkene | 58-78 | 20 | [9] |

| Dialkylacetylene | Alkylmagnesium halides | Ni(acac)2 | Substituted alkene | 35-55 | -35 to 20 | [10] |

| [2-(1-Propynyl)phenyl]methanol | Vinylmagnesium bromide | NiBr2(PPh3)2 | Vinylated product | 72-85 | 20 | [12] |

| Internal alkynes | Arylmagnesium halides | NiCl2(PCy3)2 | Cyclized products | 68-82 | 60-100 | [13] |

Research by Oshima demonstrated manganese-catalyzed phenylmagnesiation of a wide range of arylacetylenes, with directing groups such as ortho-methoxy or ortho-amino groups facilitating the reaction [10]. The use of titanocene catalysts in carbometalation reactions has also been explored, with titanium-catalyzed carbomagnesiation providing access to benzylmagnesium intermediates [9]. These titanocene-catalyzed reactions have been successfully applied to three-component coupling reactions involving radical cyclization processes [9].

Advanced applications of nickel-mediated carbometalation include the development of enantioselective nickel-catalyzed cross-electrophile arylalkylation of alkenes with aryl and alkyl halides [14]. This protocol employs a chiral nickel-PHOX catalytic system and allows terminal and internal alkenes to successfully engage in arylalkylation with exquisite control of regio-, chemo-, and stereoselectivity [14]. The reductive arylalkylation undergoes regio- and enantioselective arylnickelation followed by radical cross-coupling via carbon-carbon reductive elimination, thus exhibiting reverse regioselectivity compared to radical relay methods [14].

Synergistic Effects with Zinc Co-Catalysts

The incorporation of zinc co-catalysts in palladium-mediated cross-coupling reactions involving 4-chloro-2-methylphenylmagnesium bromide has demonstrated remarkable synergistic effects [15] [16] [17]. These bimetallic systems operate through cooperative mechanisms that enhance both reactivity and selectivity compared to monometallic catalytic systems [16].

Structural and reactivity insights in magnesium-zinc hybrid chemistry have revealed versatile approaches involving sequences of direct zinc-iodine exchange and palladium-catalyzed cross-coupling reactions [15] [16]. By combining X-ray crystallography with electrospray ionization mass spectrometry and non-deuterium nuclear magnetic resonance spectroscopic studies, new understanding has emerged regarding the heterobimetallic constitution of organometallic species formed through transmetallation reactions [16].

The alkyl-rich hybrid systems can effectively promote direct zinc-iodine exchange reactions with aromatic halides in short periods of time at room temperature in tetrahydrofuran solution [16]. Operating by cooperative effects, these systems demonstrate the three-fold activation of tert-butyl groups attached to zinc centers [16]. Wide ranges of homoleptic tris(aryl) zincate intermediates have been prepared in situ and used as precursors in palladium-catalyzed cross-coupling reactions, affording biaryl compounds in excellent yields under mild reaction conditions without the need for any additive or polar cosolvent [16].

Table 3: Synergistic Effects with Zinc Co-Catalysts

| Primary Catalyst | Zinc Co-catalyst | Loading (mol%) | Enhancement Factor | Substrate Scope | Mechanistic Role | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh3)4 | ZnBr2 | 0.2-0.5 | 3.2x | Aryl bromides | Transmetalation facilitator | [17] |

| Pd(dba)3/P(t-Bu)3 | ZnCl2 | 0.3-0.8 | 4.1x | Aryl chlorides | Reducing agent | [18] |

| PdCl2 | Zn dust | 1.0-2.0 | 2.8x | Alkyl halides | Electron mediator | [19] |

| Pd(OAc)2 | ZnI2 | 0.5-1.0 | 5.5x | Heteroaryl halides | Lewis acid activator | [20] |

| Ni(COD)2 | ZnBr2 | 0.4-0.6 | 2.9x | Vinyl halides | Ligand modifier | [15] |

The palladium-catalyzed coupling of terminal alkynes with aryl halides can be performed using base, zinc chloride, and sodium iodide [20]. This protocol represents an advancement over traditional copper-mediated systems by avoiding the necessity of preparing and storing large quantities of potentially unstable reagents [20]. The inherent advantage of traditional copper acetylides is the ability to catalytically generate nucleophilic acetylides in situ, and zinc acetylides provide similar convenience while offering enhanced stability and reactivity profiles [20].

Research has demonstrated that zinc-mediated Negishi-like couplings between aryl and alkyl halides can be performed in aqueous environments containing surfactants [18]. Under these conditions, typically highly moisture-sensitive organozinc halides are formed in situ from alkyl halides and zinc dust, and react with aryl halides under palladium catalysis [18]. With the aid of stabilizing ligands such as tetramethylethylenediamine, this entire process takes place in water, leading to a variety of primary and secondary alkyl-substituted aromatics [18].

Role in Tandem Catalytic Cyclization Pathways

Tandem catalytic cyclization pathways involving 4-chloro-2-methylphenylmagnesium bromide represent sophisticated synthetic strategies that enable the formation of multiple bonds and rings in a single operation [7] [21] [22]. These processes leverage the unique reactivity of the organometallic reagent to participate in sequential transformations under catalytic conditions [22].

Palladium-catalyzed domino reactions involving aryl magnesium reagents have been extensively studied, with particular focus on carbopalladation-cyclization sequences [21]. These transformations proceed through domino carbopalladation-cyclization via carbon-hydrogen bond activation versus domino carbopalladation-cross-coupling reactions [21]. The cyclization via sp3 carbon-hydrogen activation process is favored in the absence of ligands and at lower reaction temperatures [21].

The mechanism of domino carbopalladation-cyclization involves the formation of arylnickel species through transmetalation, followed by syn-arylnickelation of alkyne substrates [23]. This generates alkenylnickel intermediates that can undergo reversible E/Z isomerization, leading to cyclization onto carbonyl groups and formation of nickel alkoxide species [23]. Protonolysis with water releases the cyclized product and regenerates the nickel complex [23].

Table 4: Tandem Catalytic Cyclization Pathways

| Cyclization Type | Starting Material | Catalyst System | Ring Size Formed | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Carbopalladation-cyclization | Diphenylacetylene derivatives | Pd(OAc)2 | 5-6 membered | 75-92 | High regio/stereo | [21] |

| Heck-cyclization | Alkenyl aryl halides | Pd(P(t-Bu)3)2 | 5-7 membered | 68-85 | Moderate regio | [24] |

| Nucleopalladation-coupling | Alkyne-tethered nucleophiles | Pd(PPh3)4/dppp | 5-6 membered | 82-94 | Excellent stereo | [25] |

| Reductive cyclization-coupling | Alkyl halide-alkenes | Pd(dba)2/Ligand | 5-6 membered | 65-88 | Good regio | [26] |

| Carbocyclization-arylation | Internal alkyne compounds | Pd(OAc)2/NHC | 5-8 membered | 70-89 | High regio | [22] |

Advanced tandem processes include palladium-catalyzed intramolecular addition of active methylene compounds to internal alkynes followed by coupling with aryl and heteroaryl bromides [22]. The tandem palladium-catalyzed process exhibits excellent regio- and stereoselectivity, functional group tolerance, and high efficiency of the challenging 5-exo-dig intramolecular addition to nonterminal alkynes activated by carbophilic Lewis acids [22].

Mechanistic investigations involving computational studies support mechanisms involving oxidative addition, cyclization, and reductive elimination [22]. The 5-exo-dig intramolecular nucleophilic addition of the enol form of substrates to alkynes activated through coordination to palladium(II) centers has been identified as the rate- and configuration-determining step [22].

Sequential palladium(0)- and palladium(II)-catalyzed cyclizations enable enantioselective Heck and nucleopalladation reactions [25]. Stereoinduction arises from enantioselective carbopalladation, generating intermediates that promote nucleopalladation steps [25]. The dual cyclization sequence is compatible with a variety of alkyne-tethered oxygen- and nitrogen-centered nucleophiles, and various alkenyl-tethered aryl iodides, to forge numerous bisheterocycles in good yields and high regio- and enantioselectivities [25].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive